molecular formula C24H17Cl2N3O2 B13741669 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)- CAS No. 32332-65-3

2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)-

Cat. No.: B13741669
CAS No.: 32332-65-3
M. Wt: 450.3 g/mol
InChI Key: VMZHEMAZGRUVNX-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)- (CAS 6410-35-1), commonly known as Pigment Red 10 (C.I. 12440), is a monoazo-based organic pigment. Its molecular formula is C₂₄H₁₇Cl₂N₃O₂, with a molecular weight of 466.32 g/mol . Structurally, it features a naphthalene backbone substituted with a dichlorophenylazo group, a hydroxyl group at position 3, and a 2-methylphenyl carboxamide moiety. This configuration confers excellent thermal stability and moderate lightfastness, making it suitable for plastics, inks, and coatings . Regulatory guidelines permit its use in food-contact materials under specified purity limits .

Properties

CAS No.

32332-65-3

Molecular Formula

C24H17Cl2N3O2

Molecular Weight

450.3 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C24H17Cl2N3O2/c1-14-6-2-5-9-20(14)27-24(31)18-12-15-7-3-4-8-17(15)22(23(18)30)29-28-21-13-16(25)10-11-19(21)26/h2-13,30H,1H3,(H,27,31)

InChI Key

VMZHEMAZGRUVNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)-

Stepwise Synthetic Procedure

Diazotization of 2,5-Dichloroaniline
  • Reagents: 2,5-Dichloroaniline is treated with sodium nitrite (NaNO2) in acidic aqueous medium (commonly hydrochloric acid, HCl) at low temperatures (0–5 °C).
  • Mechanism: Nitrous acid (HNO2), generated in situ from NaNO2 and HCl, reacts with the primary aromatic amine to form a diazonium salt. This involves nitrosation, tautomerization to diazo hydroxide, protonation, and elimination of water to yield the diazonium cation.
  • Conditions: Strict temperature control is essential to maintain diazonium salt stability.

This step is critical for generating the electrophilic diazonium intermediate necessary for azo coupling.

Azo Coupling with 3-Hydroxy-2-naphthalenecarboxamide Derivative
  • Coupling Component: The coupling partner is a naphthalene derivative functionalized with a hydroxy group at position 3 and a carboxamide group at position 2, often N-substituted with a 2-methylphenyl group.
  • Reaction: The diazonium salt is added to an alkaline or neutral solution of the naphthol derivative. The nucleophilic aromatic ring of the naphthol attacks the diazonium salt, forming the azo linkage at position 4.
  • pH Control: The coupling reaction typically occurs under mildly alkaline conditions to maintain the nucleophilicity of the naphthol oxygen and to stabilize the azo bond.
  • Temperature: Usually conducted at low to ambient temperatures to avoid decomposition.

This azo coupling step yields the characteristic azo dye structure with the azo (-N=N-) linkage connecting the dichlorophenyl and naphthalene moieties.

Amide Formation (If Not Pre-Existing)

  • In some synthetic routes, the carboxamide functionality at position 2 of the naphthalene ring is introduced by reacting the corresponding carboxylic acid or acid chloride intermediate with 2-methyl aniline.
  • This amidation is typically performed under dehydrating conditions or using coupling agents to facilitate amide bond formation.

Purification and Isolation

  • The crude azo compound is purified by recrystallization or chromatographic techniques.
  • High-performance liquid chromatography (HPLC) methods, including reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases, are used for analytical and preparative purification.
  • For mass spectrometry compatibility, phosphoric acid is replaced with formic acid in the mobile phase.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Notes
Diazotization 2,5-Dichloroaniline, NaNO2, HCl, 0–5 °C Formation of diazonium salt; temperature sensitive
Azo Coupling Diazonium salt + 3-hydroxy-2-naphthalenecarboxamide (N-(2-methylphenyl)) Mildly alkaline pH; low to ambient temperature
Amide Formation (if needed) Acid chloride or acid + 2-methyl aniline Dehydrating agents or coupling reagents used
Purification Recrystallization, RP-HPLC (MeCN/H2O/acid) Phosphoric acid or formic acid for MS compatibility

Analysis of Preparation Methods

  • The diazotization and azo coupling reactions are classical and well-established in azo dye chemistry, ensuring reproducibility and scalability.
  • Control of reaction conditions, particularly temperature and pH, is crucial to maximize yield and purity.
  • The presence of electron-withdrawing chlorines on the phenyl ring influences the diazonium salt stability and coupling efficiency.
  • The hydroxy group on the naphthalene ring directs azo coupling regioselectively at position 4.
  • Amide bond formation with 2-methylphenyl substituent enhances solubility and pigment properties.
  • Analytical HPLC methods provide robust quality control and impurity profiling.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making the compound useful in redox processes. Additionally, the aromatic rings can interact with other molecules through π-π stacking, hydrogen bonding, and van der Waals forces, contributing to its stability and functionality in different applications .

Comparison with Similar Compounds

Pigment Red 166 (CAS 3905-19-9)

  • Structure : A bis-azo compound with a 1,4-phenylene bridge linking two naphthalenecarboxamide units. Each unit contains a dichlorophenylazo group and a hydroxyl group .
  • Molecular Formula : C₄₄H₂₆Cl₄N₆O₄ (MW: 860.42 g/mol).
  • Properties : Superior lightfastness and solvent resistance compared to Pigment Red 10 due to its symmetrical, high-molecular-weight structure .
  • Applications : High-performance automotive coatings, cosmetics, and industrial inks .
  • Regulatory Status : Complies with stringent purity standards for use in consumer products .

Pigment Red 214 (CAS 40618-31-3)

  • Structure : A bis-azo derivative with a 2,5-dichloro-1,4-phenylene bridge and dichlorophenylazo substituents .
  • Molecular Formula : C₄₀H₂₂Cl₆N₈O₄ (MW: 936.36 g/mol).
  • Properties : Enhanced thermal stability (>300°C) and chemical resistance due to multiple chlorine atoms and rigid aromatic linkages .
  • Applications : Textile dyeing, plastic masterbatch, and printing inks .
  • Regulatory Status : Subject to maximum level (SML) restrictions in food-contact plastics in China (GB9685-2008) .

Pigment Brown 25 (CAS 6992-11-6)

  • Structure : Contains a benzimidazolone group and a dichlorophenylazo-naphthalenecarboxamide unit .
  • Molecular Formula : C₂₄H₁₅Cl₂N₅O₃ (MW: 516.32 g/mol).
  • Properties : Excellent lightfastness and weather resistance, attributed to hydrogen bonding from the benzimidazolone group .
  • Applications : Automotive paints, outdoor coatings, and artist materials .

Comparative Analysis

Structural and Functional Differences

Parameter Pigment Red 10 Pigment Red 166 Pigment Red 214 Pigment Brown 25
Azo Groups 1 2 2 1
Substituents 2-Methylphenyl 1,4-Phenylene bridge 2,5-Dichlorophenylene bridge Benzimidazolone
Molecular Weight 466.32 g/mol 860.42 g/mol 936.36 g/mol 516.32 g/mol
Thermal Stability Moderate (200–250°C) High (>300°C) Very High (>300°C) High (250–300°C)
Lightfastness Moderate Excellent Excellent Excellent
Primary Applications Plastics, inks Automotive coatings, cosmetics Textiles, plastics Automotive paints, coatings

Biological Activity

2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)-, commonly referred to as a synthetic azo compound, has garnered attention in various fields due to its unique biological activities. This compound is characterized by its complex molecular structure, which includes a naphthalene ring and multiple functional groups that contribute to its reactivity and biological interactions.

  • Molecular Formula : C24H17Cl2N3O3
  • Molecular Weight : 466.321 g/mol
  • CAS Number : 6410-38-4
  • LogP : 6.46 (indicative of lipophilicity)

These properties suggest a potential for significant interaction with biological membranes and cellular components.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity :
    Studies have shown that azo compounds often exhibit antimicrobial properties. The specific structure of 2-Naphthalenecarboxamide may enhance its ability to interact with microbial cell membranes, leading to cell lysis or inhibition of growth.
  • Antioxidant Properties :
    Azo compounds are known for their ability to scavenge free radicals. The presence of hydroxyl groups in this compound may contribute to its antioxidant capacity, which could be beneficial in preventing oxidative stress in cells.
  • Cytotoxic Effects :
    Research indicates that certain azo compounds can induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AntioxidantSignificant free radical scavenging activity
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various bacterial strains demonstrated that the compound exhibited notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a strong potential for development as an antibacterial agent.
  • Cytotoxic Mechanism :
    In vitro studies on human cancer cell lines showed that treatment with this compound led to increased levels of ROS and activation of caspase pathways, suggesting a mechanism of action that involves oxidative stress-induced apoptosis.

Applications in Research and Industry

The unique properties of 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)- make it suitable for various applications:

  • Pharmaceutical Development : Its antimicrobial and cytotoxic properties position it as a candidate for drug development targeting infections and cancer.
  • Analytical Chemistry : The compound can be utilized in chromatographic techniques for the separation and analysis of related substances due to its distinct chemical characteristics.

Q & A

What are the critical considerations for synthesizing this azo-naphthalenecarboxamide compound with high purity?

Basic Research Question
Synthesis requires precise control of diazotization and coupling reactions. The azo group (-N=N-) formation between the 2,5-dichlorophenyl diazonium salt and the hydroxyl-substituted naphthalenecarboxamide must occur under acidic conditions (pH 4–6) at 0–5°C to prevent premature decomposition . Solvent selection (e.g., DMF or DMSO) is critical for solubility, and reaction progress should be monitored via TLC or HPLC to isolate intermediates. Post-synthesis, recrystallization using ethanol/water mixtures improves purity (>95%), confirmed by NMR and HRMS .

How can structural analogs of this compound inform its reactivity and functional group interactions?

Advanced Research Question
Comparative studies with analogs like N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]Naphthalene-2-Carboxamide (CAS 21839-86-1) reveal that electron-withdrawing substituents (e.g., -Cl, -NO₂) on the arylazo group enhance electrophilic reactivity, while methoxy groups (-OCH₃) increase steric hindrance, altering coupling efficiency . Computational modeling (DFT) of frontier molecular orbitals can predict sites for nucleophilic/electrophilic attack, validated experimentally via UV-Vis spectroscopy and X-ray crystallography .

What methodologies are recommended for analyzing contradictory spectral data in azo-naphthalenecarboxamide derivatives?

Advanced Research Question
Contradictions in NMR or IR spectra (e.g., unexpected tautomerism or hydrogen bonding) often arise from dynamic equilibria in solution. For example, the hydroxy-azo tautomerism can be resolved using temperature-dependent ¹H NMR (25–80°C) to observe proton shifts . Solid-state IR and X-ray diffraction distinguish crystalline-phase interactions (e.g., intramolecular H-bonding between -OH and azo groups), which may differ from solution-phase behavior .

How can researchers design experiments to evaluate the biological activity of this compound?

Basic Research Question
Initial screens should focus on in vitro assays targeting pathways relevant to structural analogs, such as:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against S. aureus and E. coli (concentrations 1–100 µg/mL) .
  • Enzyme inhibition : UV-Vis kinetic assays for tyrosinase or COX-2 inhibition, comparing IC₅₀ values with reference inhibitors .
    Dose-response curves and cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure specificity. Confocal microscopy can localize cellular uptake if fluorescent properties are observed .

What advanced techniques resolve ambiguities in the compound’s solid-state vs. solution-phase behavior?

Advanced Research Question
Contrasting solubility and aggregation states require:

  • Single-crystal X-ray diffraction : Determines precise bond lengths/angles and π-π stacking interactions in the solid state .
  • Dynamic light scattering (DLS) : Measures hydrodynamic radius in solution to detect aggregation.
  • Variable-temperature UV-Vis : Identifies solvatochromic shifts indicative of polarity-dependent tautomerism .

How do substituent variations on the arylazo group impact photostability and dye-sensitized applications?

Advanced Research Question
Chlorine substituents (e.g., 2,5-dichloro) enhance photostability by reducing HOMO-LUMO gaps, as shown in accelerated UV exposure tests (λ = 365 nm, 48 hrs). Transient absorption spectroscopy quantifies excited-state lifetimes, correlating with electron-withdrawing effects . For dye-sensitized solar cells (DSSCs), cyclic voltammetry evaluates redox potentials, while IPCE (incident photon-to-current efficiency) measurements optimize anchoring groups (e.g., -COOH vs. -CONHR) .

What strategies mitigate batch-to-batch variability in synthetic yields?

Basic Research Question
Optimize diazotization by:

  • Stoichiometric control : Maintain a 1:1.05 molar ratio of aniline derivative to NaNO₂ to minimize side products.
  • Temperature gradients : Gradual warming (0°C → 25°C) during coupling improves reproducibility.
    Statistical tools like Design of Experiments (DoE) identify critical factors (e.g., pH, solvent polarity) affecting yield .

How can researchers validate the compound’s role in heterogeneous catalysis or material science?

Advanced Research Question
Immobilize the compound on mesoporous silica (via -CONH- linkages) and test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Characterization via BET surface area analysis and XPS confirms successful grafting . For conductive polymers, cyclic voltammetry in acetonitrile/TBAP evaluates redox activity, while SEM-EDS maps elemental distribution .

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